Dibutyl fumarate

Catalog No.
S621103
CAS No.
105-75-9
M.F
C12H20O4
M. Wt
228.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl fumarate

CAS Number

105-75-9

Product Name

Dibutyl fumarate

IUPAC Name

dibutyl (E)-but-2-enedioate

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

InChI

InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+

InChI Key

JBSLOWBPDRZSMB-BQYQJAHWSA-N

SMILES

CCCCOC(=O)C=CC(=O)OCCCC

Synonyms

di-n-butyl fumarate, dibutyl fumarate

Canonical SMILES

CCCCOC(=O)C=CC(=O)OCCCC

Isomeric SMILES

CCCCOC(=O)/C=C/C(=O)OCCCC

Preclinical Studies:

  • Immunomodulation: DBF is being investigated for its potential to modulate the immune system. Studies suggest it may possess immunomodulatory properties, potentially influencing immune responses []. Further research is needed to understand the underlying mechanisms and potential therapeutic implications.

Animal Models of Disease:

  • Neurological diseases: DBF is being explored in animal models of neurological diseases like multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS) [, ]. These studies aim to investigate its potential effects on disease progression and symptom management.

Other Areas of Research:

  • Cancer research: DBF's role in cancer research is being explored, with studies investigating its potential effects on cell proliferation and migration [].
  • Skin diseases: Preliminary research suggests DBF may have potential applications in certain skin conditions []. However, more research is necessary to understand its efficacy and safety in this context.

Dibutyl fumarate is an organic compound with the molecular formula C₁₂H₂₀O₄. It is classified as a fumarate ester, derived from fumaric acid and butanol. The compound appears as a colorless to pale yellow liquid and is known for its low viscosity and good solubility in organic solvents. Its chemical structure features a double bond between the carbon atoms in the fumarate moiety, making it reactive in various chemical processes. Dibutyl fumarate is primarily used as a plasticizer in polymer formulations, enhancing flexibility and durability.

DBF can be irritating to the skin, eyes, and respiratory system upon contact or inhalation. Prolonged or repeated exposure may cause allergic skin reactions. It is considered toxic to aquatic life and should be handled with appropriate precautions.

Data:

  • LD50 (oral, rat): >2000 mg/kg (LD50: Lethal dose 50% - the dose required to kill 50% of a test population)
Due to its unsaturated nature. Key reactions include:

  • Esterification: Dibutyl fumarate can be synthesized via the esterification of fumaric acid with n-butanol, typically in the presence of an acid catalyst such as sulfuric acid .
  • 1,3-Dipolar Cycloaddition: It has been studied for its reactivity in 1,3-dipolar cycloaddition reactions, particularly with diphenylnitrone under various conditions .
  • Hydrolysis: In aqueous environments, dibutyl fumarate can undergo hydrolysis to yield fumaric acid and butanol.

Research indicates that dibutyl fumarate exhibits biological activity that may impact human health. It has been associated with skin sensitization, potentially aggravating contact dermatitis when exposed to the skin . The compound's ability to enhance contact hypersensitivity responses has been documented, suggesting that it can act as an adjuvant in allergic reactions .

Dibutyl fumarate can be synthesized through several methods:

  • Direct Esterification: This method involves the reaction of fumaric acid with n-butanol under acidic conditions (e.g., using sulfuric acid) at elevated temperatures (80-85°C) for several hours .
  • Transesterification: Another approach includes transesterifying a more complex ester with n-butanol in the presence of a catalyst.
  • Alternative Routes: Various patents describe methods for producing dialkyl fumarates, including dibutyl fumarate, by reacting alcohols with maleic acid derivatives .

Dibutyl fumarate finds use in various applications:

  • Plasticizer: It is primarily utilized as a plasticizer in polymer formulations, improving flexibility and mechanical properties of materials such as polyvinyl chloride and poly(lactic acid) .
  • Chemical Intermediate: The compound serves as an intermediate in the synthesis of other chemicals and polymers.
  • Cosmetic Industry: Due to its properties, dibutyl fumarate is also explored for use in cosmetic formulations.

Studies have focused on dibutyl fumarate's interactions with biological systems, particularly regarding its sensitizing effects on skin. Research indicates that it can enhance allergic responses when combined with allergens like fluorescein isothiocyanate, suggesting that it may potentiate immune reactions . Furthermore, investigations into its mechanical properties when blended with other polymers highlight its role in modifying material characteristics.

Dibutyl fumarate shares similarities with several other compounds, particularly within the class of dialkyl esters. A comparison of dibutyl fumarate with similar compounds is outlined below:

Compound NameMolecular FormulaMain UsesUnique Features
Dibutyl maleateC₁₂H₂₄O₄PlasticizerMore stable under heat compared to dibutyl fumarate
Diethyl fumarateC₈H₁₄O₄Solvent and plasticizerLower boiling point than dibutyl fumarate
Dimethyl maleateC₆H₁₀O₄Intermediate in organic synthesisSmaller alkyl groups lead to different physical properties

Dibutyl fumarate's unique feature lies in its specific balance of reactivity and plasticizing ability, making it particularly effective in enhancing polymer properties without compromising thermal stability.

XLogP3

2.7

UNII

CQM31Z1NU9

GHS Hazard Statements

Aggregated GHS information provided by 177 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 177 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 170 of 177 companies with hazard statement code(s):;
H317 (98.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 (22.35%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (97.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (98.24%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

82807-35-0
105-75-9

Wikipedia

Dibutyl fumarate

General Manufacturing Information

2-Butenedioic acid (2E)-, 1,4-dibutyl ester: ACTIVE

Dates

Modify: 2023-08-15

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